Perfluorotrihexylamine
Overview
Description
. It is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and chemical resistance.
Mechanism of Action
Mode of Action
Perfluorotrihexylamine, like other PFCs, contains chemical bonds (e.g., C–F) that exhibit strong infrared absorption character in the window region of the atmosphere (700–1400 cm −1). This property allows these compounds to have a high impact on radiative forcing of climate change .
Biochemical Pathways
It’s known that pfcs like this compound can have a significant impact on the earth’s radiation budget .
Pharmacokinetics
This compound is characterized by its extremely low solubility in water and relatively high vaporization from water bodies . These properties suggest that this compound will primarily exist in the atmosphere once released into the environment .
Result of Action
The release of this compound into the atmosphere contributes to global warming. It has been identified as a greenhouse gas with a radiative efficiency of 0.86 W m −2 ppb −1, which is higher than any potent greenhouse gases yet detected in the atmosphere .
Action Environment
Environmental factors play a significant role in the action of this compound. Its low solubility and high vaporization rate mean that it is likely to persist in the atmosphere for a long time . Furthermore, it’s possible that reactions with highly reactive ions in the upper atmosphere and toxic decomposition products (e.g., hydrogen fluoride, fluorine, and carbonyl fluoride) emitted when heated at high temperature could influence its action .
Biochemical Analysis
Biochemical Properties
It is known that the high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects . This suggests that Perfluorotrihexylamine may interact with enzymes, proteins, and other biomolecules in a unique manner due to its chemical structure.
Cellular Effects
Related compounds such as per- and poly-fluoroalkyl substances (PFAS) have been shown to have adverse effects on lung health, including impaired fetal lung development, reduced immune function in children, and potential links to lung cancer . It is possible that this compound may have similar effects on cells and cellular processes.
Molecular Mechanism
It is known that perfluorinated compounds like this compound can interact with biomolecules in unique ways due to their high degree of fluorination . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that perfluorinated compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. It is known that the selection of appropriate animal models is critical for predicting outcomes and understanding complex biological processes . Future studies should investigate the effects of different dosages of this compound in animal models.
Metabolic Pathways
It is known that short-chain fatty acids (SCFAs) play a crucial role in glucose and lipid metabolism . It is possible that this compound, due to its unique chemical structure, could interact with enzymes or cofactors involved in these metabolic pathways.
Transport and Distribution
This compound has extremely low solubility in water and relatively high vaporization from water bodies, suggesting that this compound will sink into the atmosphere . This indicates that this compound could be transported and distributed within cells and tissues in a unique manner.
Subcellular Localization
It is known that the subcellular localization of a protein is often tied to its function . Therefore, understanding the subcellular localization of this compound could provide insights into its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorotrihexylamine can be synthesized through the fluorination of trihexylamine using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3). The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination reactors equipped with advanced temperature and pressure control systems. The process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Perfluorotrihexylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield this compound oxide.
Reduction: Reduction reactions can produce this compound derivatives with reduced fluorine content.
Substitution: Substitution reactions can lead to the formation of various perfluorinated amines.
Scientific Research Applications
Perfluorotrihexylamine has several scientific research applications across various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its high chemical stability and non-reactivity with many organic compounds.
Biology: this compound is employed in biological studies to investigate membrane permeability and protein interactions.
Medicine: Its unique properties make it a candidate for drug delivery systems and imaging agents in medical research.
Industry: this compound is utilized in the production of fluoropolymers and other fluorinated materials due to its ability to enhance thermal and chemical resistance.
Comparison with Similar Compounds
Perfluorotrihexylamine is compared with other similar compounds, such as perfluorotributylamine (PFTBA) and perfluorodecalin:
Perfluorotributylamine (PFTBA): PFTBA is structurally similar but has a lower molecular weight and fewer fluorine atoms. It is used in different applications, such as in electrical insulation and as a reference compound in mass spectrometry.
Perfluorodecalin: This compound has a cyclic structure and is used in biological studies to mimic cell membrane environments.
This compound stands out due to its higher fluorine content and greater thermal stability, making it suitable for more demanding applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties, such as high thermal stability and chemical resistance, make it an invaluable tool in various fields. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.
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Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)hexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F39N/c19-1(20,7(31,32)13(43,44)45)4(25,26)10(37,38)16(52,53)58(17(54,55)11(39,40)5(27,28)2(21,22)8(33,34)14(46,47)48)18(56,57)12(41,42)6(29,30)3(23,24)9(35,36)15(49,50)51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCGZKPLSIIZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(N(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N(C6F13)3, C18F39N | |
Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059990 | |
Record name | Perfluorotrihexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
971.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432-08-6 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1-hexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorotrihexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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